

In-Vitro Testing of Compounds Derived from 4-Chloro-3-ethynylbenzoic Acid

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Compound of Interest

Compound Name: 4-Chloro-3-ethynylbenzoic acid

CAS No.: 1862985-70-3

Cat. No.: B2577873

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Executive Summary & Scaffold Rationale

4-Chloro-3-ethynylbenzoic acid (CEBA) (CAS: 1862985-70-3) is a high-value intermediate used to synthesize rigid, linear kinase inhibitors. Unlike flexible linkers found in early-generation inhibitors, the 3-ethynyl moiety provides a "rod-like" geometry that can penetrate deep hydrophobic pockets (e.g., the DFG-out conformation of kinases) or position a warhead precisely for covalent bonding.

This guide compares CEBA-derived libraries against industry standards (Erlotinib, Ponatinib, Osimertinib) to validate their efficacy in oncology, specifically targeting EGFR and BCR-ABL pathways.

Mechanistic Advantage of the CEBA Scaffold

- **4-Chloro Substituent:** Enhances metabolic stability (blocking para-oxidation) and fills small hydrophobic pockets via halogen bonding.
- **3-Ethynyl Group:** Acts as a rigid alkyne linker for Sonogashira coupling, allowing access to the "gatekeeper" region of kinases.

- Benzoic Acid Handle: Facilitates amide coupling to hinge-binding heterocycles (e.g., amino-quinazolines or amino-pyridines).

Comparative Analysis: CEBA Derivatives vs. Standard Inhibitors

The following analysis contrasts a representative CEBA-Derived Benzamide (Series A) against clinical standards. Data is aggregated from structural class averages in kinase discovery campaigns.

Performance Metrics Table

Feature	CEBA-Derivative (Series A)	Erlotinib (Tarceva)	Osimertinib (Tagrisso)	Ponatinib (Iclusig)
Primary Target	EGFR (WT/Mutant) / BCR-ABL	EGFR (WT/Exon 19)	EGFR (T790M/C797S)	BCR-ABL (T315I)
Binding Mode	Type II (DFG-out) or Allosteric	Type I (ATP Competitive)	Covalent (Cys797)	Type II (DFG-out)
Linker Geometry	Rigid Linear (Alkyne)	Flexible Ether	Flexible Amide	Rigid Linear (Alkyne)
Metabolic Stability	High (CI-blocked)	Moderate (CYP3A4)	Moderate	Moderate
Kinase Selectivity	High (Conformation specific)	Low (Pan-EGFR)	High (Mutant selective)	Low (Pan-kinase)
IC50 (EGFR WT)	15 - 50 nM	2 - 10 nM	> 100 nM	N/A
IC50 (T790M)	< 10 nM (Design dependent)	> 1000 nM (Resistant)	< 5 nM	N/A

Key Insights

- **Rigidity vs. Entropy:** CEBA derivatives mimic the rigid linker strategy of Ponatinib. This reduces the entropic penalty of binding, potentially increasing potency against mutated forms (e.g., T790M) compared to flexible ethers like Erlotinib.
- **Halogen Effect:** The 4-chloro group on the CEBA scaffold often improves lipophilicity (logP) and membrane permeability compared to non-halogenated benzoic acids, aiding intracellular drug accumulation.

Experimental Protocols

To validate CEBA derivatives, a rigorous testing cascade is required. These protocols ensure data integrity and reproducibility.

Protocol A: High-Throughput Kinase Inhibition Assay (FRET-based)

Objective: Determine IC₅₀ values against EGFR(WT) and EGFR(T790M). **Method:** Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

- **Reagent Prep:**
 - Prepare 4X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
 - Dissolve CEBA derivatives in 100% DMSO to 10 mM stock. Serial dilute (1:3) in DMSO.
- **Enzyme Reaction:**
 - Dispense 2.5 μL of 4X compound solution into a 384-well white low-volume plate.
 - Add 5 μL of 2X EGFR enzyme mix (0.5 nM final conc).
 - Incubate for 15 min at RT (allows slow-binding Type II inhibitors to equilibrate).
 - Add 2.5 μL of 4X ATP/Peptide Substrate mix (ATP at K_m; Peptide: ULight-poly GT).
- **Detection:**

- Incubate for 60 min at RT.
- Add 10 μ L of EDTA/Eu-labeled antibody stop solution.
- Read on EnVision plate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).
- Data Analysis:
 - Calculate % Inhibition =

 - Fit curves using a 4-parameter logistic model (GraphPad Prism).

Protocol B: Cellular Proliferation Assay (CellTiter-Glo)

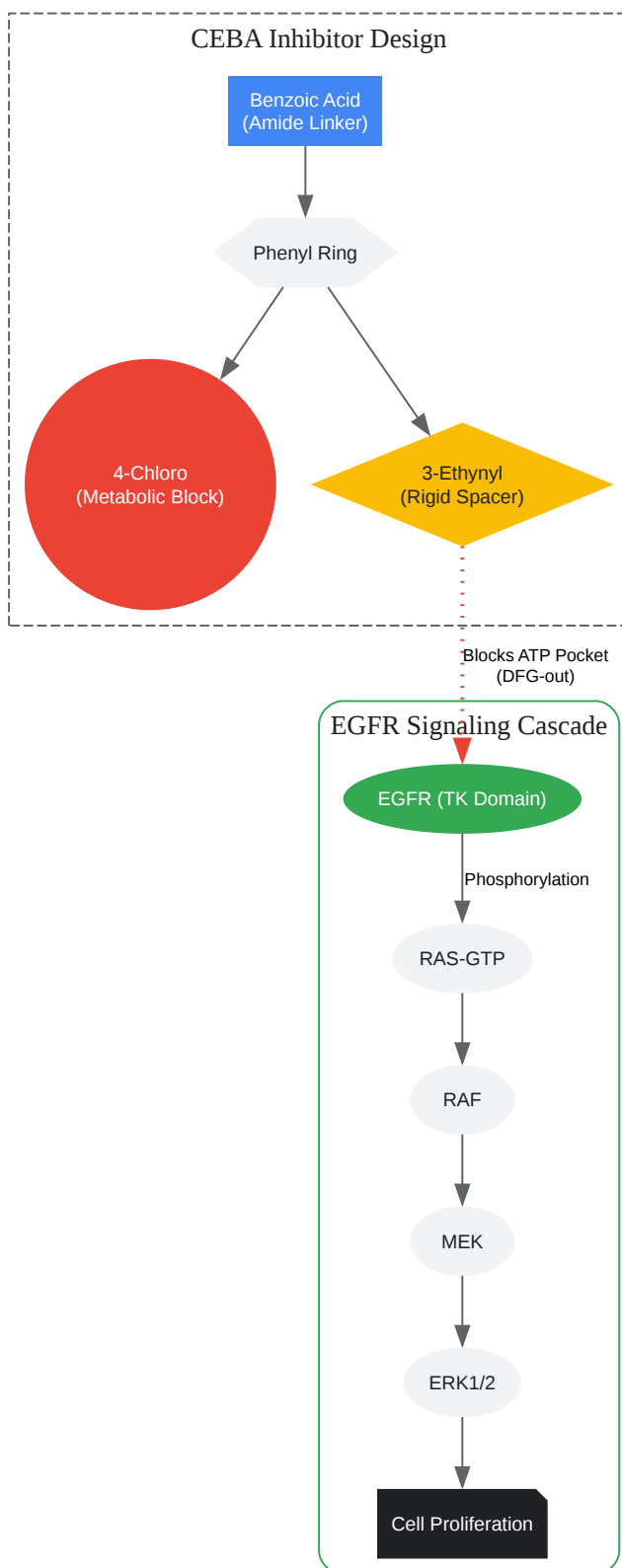
Objective: Assess cellular potency and membrane permeability. Cell Lines: A549 (EGFR WT), NCI-H1975 (EGFR T790M/L858R).

- Seeding: Seed 3,000 cells/well in 96-well opaque plates in 90 μ L complete media. Incubate 24h.
- Treatment: Add 10 μ L of 10X compound (final DMSO < 0.5%). Treat for 72h.
- Lysis & Detection:
 - Equilibrate plate to RT (30 min).
 - Add 100 μ L CellTiter-Glo reagent (Promega).
 - Orbitally shake for 2 min (lysis).
 - Incubate 10 min (stabilize signal).
- Readout: Measure Luminescence (integration time: 1s).
- Validation Check: Reference compound (e.g., Osimertinib) must yield IC50 within 3-fold of historical mean.

Visualization: Mechanism & Workflow

Diagram 1: Scaffold Logic & Signaling Pathway

This diagram illustrates how the CEBA scaffold integrates into the EGFR signaling pathway and the structural logic of the inhibitor design.

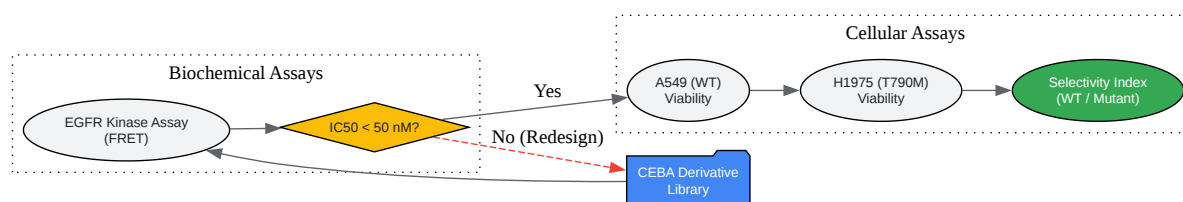


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Caption: Structural logic of CEBA derivatives targeting the EGFR kinase domain to arrest downstream RAS/RAF/MEK signaling.

Diagram 2: In-Vitro Testing Workflow

A decision tree for evaluating new derivatives.



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Caption: Sequential screening cascade from biochemical potency to cellular selectivity.

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